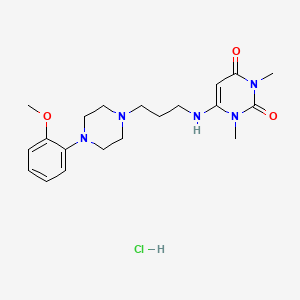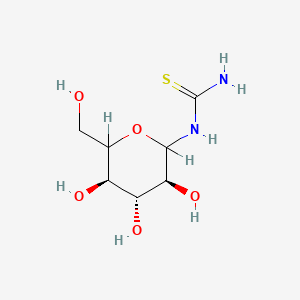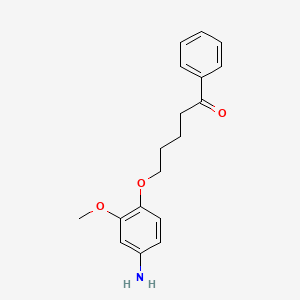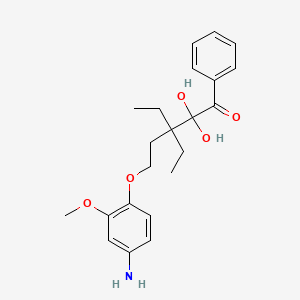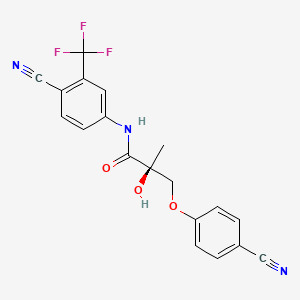
Vesamicol hydrochloride
Descripción general
Descripción
Vesamicol hydrochloride is an experimental drug that acts presynaptically by inhibiting acetylcholine (ACh) uptake into synaptic vesicles and reducing its release . It may have applications for the treatment of adenocarcinoma in situ of the lung .
Synthesis Analysis
The first highly enantioselective synthesis of biologically important vesamicol, benzovesamicol, and their derivatives was achieved via the desymmetrization of meso-epoxides with secondary aliphatic amines (4-phenylpiperidine derivatives) using a chiral [salenCo (III)-BF4] catalyst at room temperature .Molecular Structure Analysis
The molecular formula of this compound is C17H26ClNO . The molecular weight is 295.85 . The SMILES string representation isO[C@H]1C@Hc3ccccc3)CCCC1.[H]Cl . Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in DMSO and ethanol . The compound is white to off-white in color .Aplicaciones Científicas De Investigación
Neurodegenerative Disorders Imaging : Vesamicol hydrochloride is extensively studied for its potential in early diagnosis of neurodegenerative disorders such as Alzheimer's disease. It binds to the vesicular acetylcholine transporter (VAChT) with high affinity, making it useful in developing imaging agents for cholinergic neurodeficit disorders (Ogawa & Shiba, 2018).
PET and SPECT Tracers for Neurological Imaging : Vesamicol derivatives are leading compounds for positron emission tomography (PET) and single photon emission computed tomography (SPECT) tracers. They are useful in mapping the vesicular acetylcholine transporter (VAChT), which is valuable for diagnosing and investigating neurodegenerative diseases affecting cholinergic neuron density (Ishiwata et al., 2006).
Cancer Research : Vesamicol has been investigated for its potential role in inducing apoptosis in human lung adenocarcinomas. This study suggests that vesamicol, through its interaction with the cholinergic system, could be useful in the treatment of human lung cancers (Dom et al., 2014).
Molecular Imaging in Tumor Detection : Research has shown that radioiodinated vesamicol analogs could be potential imaging agents for detecting tumors. These analogs exhibit high tumor uptake and are being studied for their efficacy in different types of cancers (Ogawa et al., 2012).
Analytical Techniques in Pharmacology : In pharmacology, this compound has been used in developing enantioselective, potentiometric membrane electrodes for the analysis of L-vesamicol in serum samples. This shows its application in analytical techniques within pharmacological research (Stefan-van Staden & Nejem, 2006).
Mecanismo De Acción
Vesamicol can be broadly categorized as a cholinergic physiological antagonist, because it reduces the apparent activity of cholinergic neurons, but does not act at the postsynaptic ACh receptor . Vesamicol causes a non-competitive and reversible block of the intracellular transporter VAChT responsible for carrying newly synthesized ACh into secretory vesicles in the presynaptic nerve terminal .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO.ClH/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14;/h1-3,6-7,15-17,19H,4-5,8-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNUHVMJVWOYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22232-64-0 (Parent) | |
| Record name | Vesamicol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023965539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40923401 | |
| Record name | (+/-)-Vesamicol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23965-53-9, 120447-62-3 | |
| Record name | Vesamicol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023965539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VESAMICOL HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Vesamicol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






